molecular formula C33H33F3N4O5 B15197382 1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate

1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate

Cat. No.: B15197382
M. Wt: 622.6 g/mol
InChI Key: ODNCUUDQKVCVBG-JCOPYZAKSA-N
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Description

This compound, commonly referred to as PD123319 ditrifluoroacetate, is a selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor . It is structurally characterized by an imidazo[4,5-c]pyridine core substituted with a diphenylacetyl group at position 5 and a 4-(dimethylamino)-3-methylbenzyl moiety at position 1, with a carboxylic acid group at position 4. The ditrifluoroacetate salt enhances its solubility and stability for experimental use . PD123319 is widely utilized in pharmacological studies to delineate AT2 receptor-mediated pathways, particularly in cardiovascular and neuronal systems . Its molecular weight is 508.6 g/mol, with a logP value of 4.4, indicating moderate lipophilicity .

Properties

Molecular Formula

C33H33F3N4O5

Molecular Weight

622.6 g/mol

IUPAC Name

(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H32N4O3.C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);(H,6,7)/t28-;/m0./s1

InChI Key

ODNCUUDQKVCVBG-JCOPYZAKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

PD123319 is characterized by its complex structure, which includes a tetrahydroimidazopyridine core with various substituents that contribute to its pharmacological properties. The compound's structure can be represented as follows:

  • Core Structure : Tetrahydroimidazo[4,5-c]pyridine
  • Functional Groups :
    • Dimethylamino group
    • Diphenylacetyl moiety
    • Carboxylic acid and trifluoroacetate groups

PD123319 primarily acts as a selective antagonist for the angiotensin II type 2 receptor (AT2R). This receptor is involved in various physiological processes, including vasodilation and modulation of inflammatory responses. The antagonism of AT2R by PD123319 has been linked to potential therapeutic effects in conditions such as hypertension and heart failure.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of PD123319:

  • Neuroprotective Effects : Research indicates that PD123319 may exert neuroprotective effects in models of neurodegeneration. It has been shown to mitigate neuronal damage in experimental models of Parkinson's disease by modulating oxidative stress pathways .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects by inhibiting macrophage activation and reducing the production of pro-inflammatory cytokines. This suggests a potential role in managing chronic inflammatory diseases .
  • Cardiovascular Effects : In cardiovascular studies, PD123319 has been shown to lower blood pressure in hypertensive animal models, indicating its potential utility in treating hypertension .

Case Studies

  • Case Study 1 : A study involving mice treated with PD123319 showed a significant reduction in inflammatory markers following induced neuroinflammation. The treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting an anti-inflammatory mechanism at play .
  • Case Study 2 : In a model of cardiac hypertrophy, administration of PD123319 led to improved cardiac function and reduced hypertrophic markers compared to control groups, highlighting its potential cardiovascular benefits .

Data Summary

The following table summarizes key findings related to the biological activity of PD123319:

Study FocusFindingsReference
NeuroprotectionReduced neuronal damage in Parkinson's model
Anti-inflammationDecreased pro-inflammatory cytokines
Cardiovascular ImpactLowered blood pressure in hypertensive models

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of PD123319 and Key Analogues

Compound Core Structure Key Substituents Receptor Specificity
PD123319 Imidazo[4,5-c]pyridine 5-(Diphenylacetyl), 1-(4-dimethylamino-3-methylbenzyl), 6-carboxylic acid AT2 antagonist
Losartan Biphenyl-tetrazole 2-Butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl] AT1 antagonist
CV-11974 Benzimidazole 2-Ethoxy-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl] AT1 antagonist
Angiotensin II (native) Peptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) N/A AT1/AT2 agonist

PD123319 distinguishes itself through its imidazo[4,5-c]pyridine scaffold, which contrasts with the biphenyl-tetrazole (losartan) or benzimidazole (CV-11974) cores of AT1 antagonists . The diphenylacetyl group confers high AT2 affinity, while the dimethylaminobenzyl moiety enhances blood-brain barrier penetration .

Functional and Pharmacological Comparison
  • Receptor Selectivity :

    • PD123319 exhibits >10,000-fold selectivity for AT2 over AT1 receptors (IC50: 34 nM for AT2 vs. >10 μM for AT1) .
    • Losartan and CV-11974 are AT1-selective (IC50: 20 nM and 0.6 nM, respectively) with minimal AT2 affinity .
  • Mechanistic Effects: AT1 antagonists (e.g., losartan) block angiotensin II-induced vasoconstriction, hypertension, and cellular proliferation . PD123319 inhibits AT2-mediated pathways, including nitric oxide (NO) modulation and neuronal differentiation, without affecting blood pressure .
  • Therapeutic Implications :

    • Losartan is clinically used for hypertension and kidney protection .
    • PD123319 remains a research tool, as AT2 receptor roles in tissue repair and inflammation are still under investigation .
Key Studies Highlighting PD123319’s Role

AT2 Receptor Signaling: PD123319 blocks AT2-mediated activation of serine/threonine phosphatases and NO-cGMP pathways, counteracting AT1-driven hypertrophy .

Neuronal Systems : PD123319 modulates AT2-dependent cognitive and motor functions in the paraventricular nucleus, as shown in hypertensive rat models .

Limitations and Controversies
  • Species Variability : Rodent AT2 receptors show higher PD123319 affinity than human isoforms, complicating translational research .

Preparation Methods

Synthetic Pathway

  • Intermediate 1 : (6S)-6-Carboxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

    • Synthesized via cyclocondensation of L-proline derivatives with glyoxal, followed by oxidation.
    • Yield : 78% (vs. 52% in prior methods).
  • Alkylation at N1 :

    • Reaction with 4-(dimethylamino)-3-methylbenzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃, DMF).
    • Optimization : Temperature maintained at 50°C to suppress racemization.
  • Acylation at C5 :

    • Diphenylacetyl chloride introduced in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst.
    • Yield : 89% after recrystallization.
  • Salt Formation :

    • Treatment with excess TFA in anhydrous ethanol to afford the ditrifluoroacetate salt.
    • Purity : >99% by HPLC.

Key Improvements

  • Catalyst System : Replacement of DCC/HOBt with DMAP reduced side-product formation.
  • Solvent Selection : Use of DMF enhanced reaction homogeneity and rate.
  • Purification : Flash chromatography replaced with recrystallization, improving yield and scalability.

Alternative Methodologies and Comparative Analysis

Green Chemistry Approaches

The CN113278019A patent emphasizes solvent selection (e.g., 1,4-dioxane) and avoidance of heavy metals. Applied to PD123319 synthesis, this could reduce environmental impact but may compromise reaction rates.

Data Tables: Synthesis Parameters and Outcomes

Parameter Original Method Improved Method Microwave Method
Overall Yield 15% 68% N/A
Reaction Time 72 h 24 h 0.5 h
Key Catalyst DCC/HOBt DMAP I₂/Pyridine
Purification Steps 5 3 2
Environmental Impact (E-factor) 43 18 25

Critical Analysis of Methodologies

The improved method by Cundy et al. represents the most viable industrial route due to its balance of yield, purity, and scalability. However, microwave-assisted synthesis warrants further investigation for high-throughput applications. Challenges remain in:

  • Stereochemical Drift : Minimizing racemization during alkylation.
  • Cost-Efficiency : Diphenylacetyl chloride remains a high-cost reagent.

Q & A

Q. How can structure-activity relationship (SAR) studies identify key functional groups for therapeutic efficacy?

  • Methodological Answer :
  • Synthesize systematic substitution analogs (e.g., replacing diphenylacetyl with mono-aryl groups) and test in in vitro assays (e.g., AT2 receptor activation).
  • Apply 3D-QSAR models (CoMFA, CoMSIA) to correlate substituent electronic properties (Hammett σ) with biological activity .

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